molecular formula C34H38N2O6 B10822050 19-O-Acetylchaetoglobosin A

19-O-Acetylchaetoglobosin A

Cat. No.: B10822050
M. Wt: 570.7 g/mol
InChI Key: AZLAYOMQTNEYFJ-YZYWEBORSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of chaetoglobosins, including 19-O-Acetylchaetoglobosin A, involves the polyketide synthase gene, pks-1, in Chaetomium globosum The gene plays a critical role in the production of chaetoglobosin A, which is then acetylated to form this compound

Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Chaetomium globosum under controlled conditions. The fungus is grown in a nutrient-rich medium, and the compound is extracted and purified from the culture .

Chemical Reactions Analysis

Types of Reactions: 19-O-Acetylchaetoglobosin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation at the 19-O position, which enhances its cytotoxic and actin polymerization inhibitory activities compared to its parent compound . This specific modification allows for targeted studies on the role of acetylation in the biological activity of cytochalasan alkaloids.

Properties

Molecular Formula

C34H38N2O6

Molecular Weight

570.7 g/mol

IUPAC Name

[(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate

InChI

InChI=1S/C34H38N2O6/c1-18-9-8-11-24-31-33(5,42-31)20(3)29-26(16-22-17-35-25-12-7-6-10-23(22)25)36-32(40)34(24,29)28(39)14-13-27(38)30(19(2)15-18)41-21(4)37/h6-8,10-15,17-18,20,24,26,29-31,35H,9,16H2,1-5H3,(H,36,40)/b11-8+,14-13+,19-15+/t18-,20-,24-,26-,29-,30+,31-,33+,34+/m0/s1

InChI Key

AZLAYOMQTNEYFJ-YZYWEBORSA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)OC(=O)C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)OC(=O)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Origin of Product

United States

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